
4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an allyloxy group, a hydroxy group, and a benzamidine moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine typically involves the reaction of 4-allyloxy-3,5-dimethylbenzoic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired benzamidine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamidine moiety can be reduced to form amines.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted allyloxy derivatives.
Applications De Recherche Scientifique
4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the benzamidine moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The allyloxy group may enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-hydroxy-3,5-dimethylbenzonitrile
- 4-allyloxy-3-methylbenzoic acid
- 4-hydroxy-2,5-dimethyl-3(2H)-furanone
Uniqueness
4-allyloxy-N-hydroxy-3,5-dimethyl-benzamidine is unique due to the presence of both allyloxy and benzamidine groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
N'-hydroxy-3,5-dimethyl-4-prop-2-enoxybenzenecarboximidamide |
InChI |
InChI=1S/C12H16N2O2/c1-4-5-16-11-8(2)6-10(7-9(11)3)12(13)14-15/h4,6-7,15H,1,5H2,2-3H3,(H2,13,14) |
Clé InChI |
KSUMZOOQHBZMSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCC=C)C)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


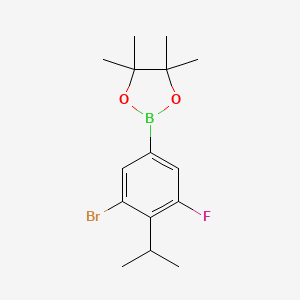
![n-Cyclopropyl-4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]benzamide](/img/structure/B13933216.png)
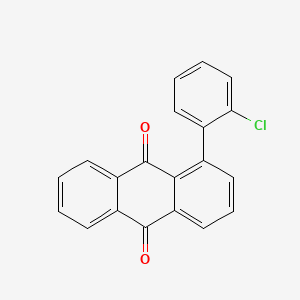
![3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13933225.png)
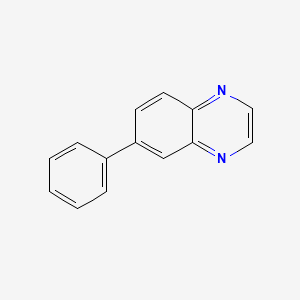

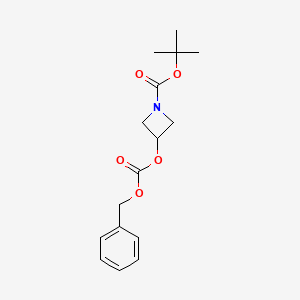
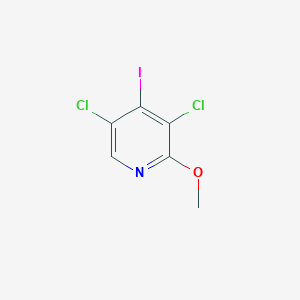


![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)

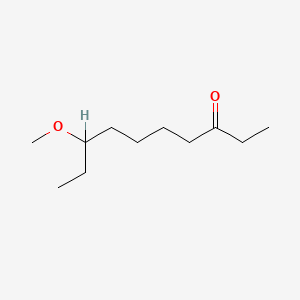
![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)
